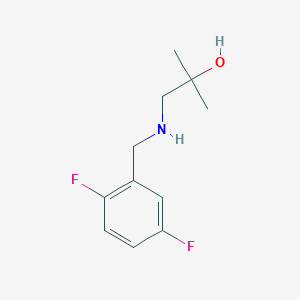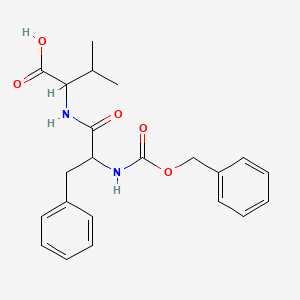
3-Cyclopropoxy-benzoic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-benzoic acid tert-butyl ester is an organic compound with the molecular formula C14H18O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the benzene ring is substituted with a cyclopropoxy group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Cyclopropoxy-benzoic acid tert-butyl ester involves the Steglich esterification. This reaction typically uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds by forming an O-acylisourea intermediate, which reacts with tert-butyl alcohol to form the ester .
Industrial Production Methods
Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide in the presence of a catalyst. This method allows for the efficient formation of the ester under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Cyclopropoxy-benzoic acid.
Reduction: 3-Cyclopropoxy-benzyl alcohol.
Substitution: Various substituted benzoic acid tert-butyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclopropoxy-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-benzoic acid tert-butyl ester involves its interaction with various molecular targets. For example, in esterification reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The cyclopropoxy group can also participate in ring-opening reactions, leading to the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropoxy-benzoic acid: Similar structure but lacks the tert-butyl ester group.
Benzoic acid tert-butyl ester: Lacks the cyclopropoxy substitution.
3-Methoxy-benzoic acid tert-butyl ester: Similar ester group but with a methoxy substitution instead of cyclopropoxy.
Uniqueness
3-Cyclopropoxy-benzoic acid tert-butyl ester is unique due to the presence of both the cyclopropoxy group and the tert-butyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
tert-butyl 3-cyclopropyloxybenzoate |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-13(15)10-5-4-6-12(9-10)16-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3 |
Clé InChI |
PUXCFOZHCGFZCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=CC=C1)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)

![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)





![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)




![6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12101010.png)
